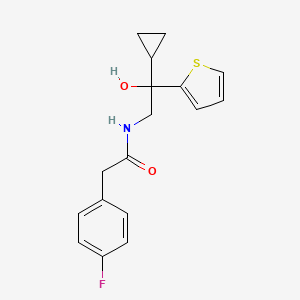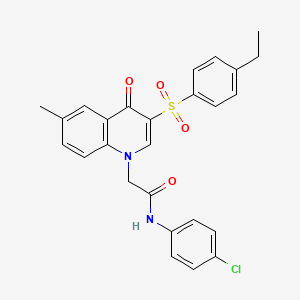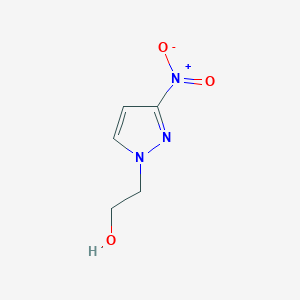
2-(3-nitro-1H-pyrazol-1-yl)ethanol
Vue d'ensemble
Description
2-(3-Nitro-1H-pyrazol-1-yl)ethanol (2-NPE) is a small organic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a drug in pharmacology. It has been studied extensively in recent years due to its potential use in the development of new drugs and treatments.
Applications De Recherche Scientifique
Coordination Chemistry and Metal Complex Formation
Study of Coordination Behaviour : The coordination behavior of pyrazole derivatives, including those similar to 2-(3-nitro-1H-pyrazol-1-yl)ethanol, has been extensively studied. For instance, the reactivity of pyrazole ligands against metals like Pd(II), Zn(II), and Cu(II) leads to the formation of complexes with diverse geometries and nuclearity. These complexes have been characterized by analytical, spectroscopic methods, and single-crystal X-ray diffraction, providing insights into their potential applications in catalysis and material science (Muñoz et al., 2011).
Synthetic Methodologies for Bioactive Compounds
Development of Potent Bioactive Compounds : Pyrazole derivatives have been synthesized as intermediates for bioactive compounds. A general approach for assembling polysubstituted pyrazoles and isoxazoles has been developed, leading to compounds with potential biological activity. Such methodologies allow for the transformation of the alcohol moiety in pyrazole derivatives into ethylamines, offering a pathway to synthesize derivatives of antitumor alkaloids and other potent bioactive compounds (Chagarovskiy et al., 2016).
New Materials with Unique Properties
Antibacterial Activity and Material Synthesis : Pyrazole derivatives have been synthesized with significant antibacterial activity. An example includes the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids, demonstrating strong potency against bacterial strains. Such research indicates the potential of pyrazole derivatives in developing new antibacterial agents (Kerru et al., 2020).
Synthesis of Complexes for Catalytic Applications : Pyrazole derivatives are used in the synthesis of metal complexes that serve as catalysts. For instance, iron, cobalt, nickel, and palladium complexes synthesized using pyrazole ligands have been evaluated as ethylene oligomerization catalysts. These studies highlight the role of pyrazole derivatives in catalysis and their potential in industrial applications (Ainooson et al., 2011).
Orientations Futures
Pyrazole compounds, including “2-(3-nitro-1H-pyrazol-1-yl)ethanol”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They can serve as a model for further developments in catalytic processes relating to catecholase activity .
Propriétés
IUPAC Name |
2-(3-nitropyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-4-3-7-2-1-5(6-7)8(10)11/h1-2,9H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXOQNWQSFRXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)
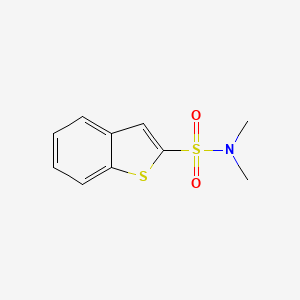
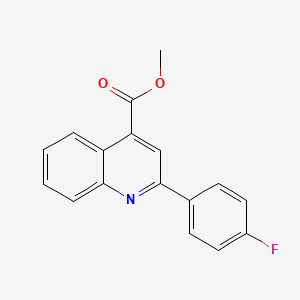


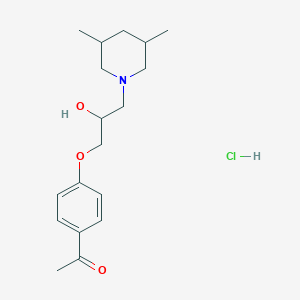
![1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552898.png)
![4-(4-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552899.png)
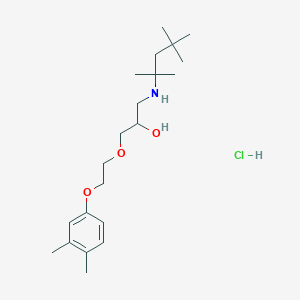
![N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B2552902.png)
![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)
